Cas no 19721-56-3 (Pikromycin)

Pikromycin structure
Nom du produit:Pikromycin
Pikromycin Propriétés chimiques et physiques
Nom et identifiant
-
- Oxacyclotetradec-11-ene-2,4,10-trione,14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(3R,5R,6S,7S,9R,11E,13S,14R)-
- picromycin
- Pikromycin
- Albomycetin
- Amaromycin
- Antibiotic B 62169A
- (3R,5R,6S,7S,9R,11E,13S,14R)-14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-6-[[3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradeca-11-ene-2,4,10-trione
- FBM8G3Z439
- (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
- DTXSID201026584
- CHEBI:29665
- UNII-FBM8G3Z439
- ANTIBIOTIC B-62169A
- HY-124138
- PICROMYCIN [MI]
- AQJ
- 19721-56-3
- SCHEMBL527850
- OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
- NS00011668
- AKOS040747277
- (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
- Q7193709
- LMPK04000038
- (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- (3R,5R,6S,7S,9R,11E,13S,14R)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxooxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- CS-0084455
- (3R,5R,6S,7S,9R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyloxacyclotetradec-11-ene-2,4,10-trione
- HB4027
- GTPL13472
- (3R,5R,6S,7S,9R,11E,13S,14R)-6-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
- OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE, 14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)-, (3R,5R,6S,7S,9R,11E,13S,14R)-
- (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
- (3R-(3R*,5R*,6S*,7S*,9R*,11E,13S*,14R*))-14-ETHYL-13-HYDROXY-3,5,7,9,13-PENTAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-BETA-D-XYLO-HEXOPYRANOSYL)OXY)OXACYCLOTETRADEC-11-ENE-2,4,10-TRIONE
-
- Piscine à noyau: InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
- La clé Inchi: UZQBOFAUUTZOQE-VSLWXVDYSA-N
- Sourire: CC[C@H]1OC(=O)[C@H](C)C(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@@H](C)C[C@@H](C)C(=O)C=C[C@]1(C)O |t:33,&1:2,6,10,12,14,16,19,23,25,28,34|
Propriétés calculées
- Qualité précise: 525.33000
- Masse isotopique unique: 525.33
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 4
- Complexité: 844
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 123A^2
- Le xlogp3: 3.2
Propriétés expérimentales
- Dense: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 169.5 ºC
- Point d'ébullition: 688.1°Cat760mmHg
- Point d'éclair: 369.9°C
- Indice de réfraction: 1.521
- Solubilité: Légèrement soluble (9,5 G / l) (25 ºC),
- Le PSA: 122.60000
- Le LogP: 2.51290
- Rotation spécifique: D24 +8.2° (c = 3.5 in ethanol); D20 -33.5° (c = 2.07 in chloroform); D24 -50.2° (c = 6.3 in chloroform)
Pikromycin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-P1915-0.50 mg |
Pikromycin |
19721-56-3 | >95% by HPLC | 0.50 mg |
$166.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P276263-1mg |
Pikromycin |
19721-56-3 | ≥95% | 1mg |
¥680.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P276263-5mg |
Pikromycin |
19721-56-3 | ≥95% | 5mg |
¥2781.90 | 2023-09-01 | |
BioAustralis | BIA-P1915-0.50mg |
Pikromycin |
19721-56-3 | >95% by HPLC | 0.50mg |
$175.00 | 2024-07-19 | |
1PlusChem | 1P00AL5N-2.5mg |
picromycin |
19721-56-3 | ≥95% | 2.5mg |
$588.00 | 2024-06-17 | |
TRC | P991783-1mg |
Pikromycin |
19721-56-3 | 1mg |
$328.00 | 2023-05-17 | ||
TRC | P991783-2.5mg |
Pikromycin |
19721-56-3 | 2.5mg |
$649.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391096-1mg |
Pikromycin, |
19721-56-3 | 1mg |
¥797.00 | 2023-09-05 | ||
BioAustralis | BIA-P1915-2.50mg |
Pikromycin |
19721-56-3 | >95% by HPLC | 2.50mg |
$615.00 | 2024-07-19 | |
A2B Chem LLC | AE93179-2.5mg |
picromycin |
19721-56-3 | ≥95% | 2.5mg |
$433.00 | 2024-04-20 |
Pikromycin Littérature connexe
-
Alison M. Hill Nat. Prod. Rep. 2006 23 256
-
R. W. Rickards,Roger M. Smith,J. Majer Chem. Commun. (London) 1968 1049
-
Takeshi Miyazawa,Brendan J. Fitzgerald,Adrian T. Keatinge-Clay Chem. Commun. 2021 57 8762
-
Steven J. Moss,Christine J. Martin,Barrie Wilkinson Nat. Prod. Rep. 2004 21 575
-
Bernard J. Rawlings Nat. Prod. Rep. 2001 18 231
19721-56-3 (Pikromycin) Produits connexes
- 35834-26-5(Cirramycin A1,4'-deoxy-)
- 144604-03-5((10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin)
- 22748-45-4(5-Oxocyclohex-3-enecarboxylic acid)
- 910562-15-1(AGN 210676)
- 874397-31-6(7-fluoro-1-(3-fluorophenyl)-2-2-(morpholin-4-yl)ethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 2228603-75-4(1-(6-methoxy-1H-indol-2-yl)-N-methylcyclopropan-1-amine)
- 887209-73-6(4-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-7-hydroxy-8-methyl-2H-chromen-2-one)
- 1058195-87-1(2-methyl-N-2-(thiophen-3-yl)ethylbenzamide)
- 1807124-14-6(2-Cyano-6-(difluoromethyl)-3-nitropyridine-5-carbonyl chloride)
- 1807112-21-5(Methyl 3-(difluoromethyl)-2-methoxy-4-nitropyridine-6-carboxylate)
Fournisseurs recommandés
Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
